molecular formula C19H20ClF2N3OS B2641483 N-(3-(dimethylamino)propyl)-3-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1216683-07-6

N-(3-(dimethylamino)propyl)-3-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2641483
CAS No.: 1216683-07-6
M. Wt: 411.9
InChI Key: ZMZDOJOYNJUHSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-(dimethylamino)propyl)-3-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride” is a chemical compound that contains a benzamide and a thiazole ring, both of which are common structures in medicinal chemistry . The compound also contains fluorine atoms, which are often used in drug design to improve a compound’s stability and ability to penetrate cells .


Molecular Structure Analysis

The thiazole ring in the compound is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Synthesis and Activity

  • Anti-inflammatory Drugs : Compounds derived from benzothiazole have been synthesized and evaluated for their anti-inflammatory properties. For example, hydrochloride salts of certain benzamide derivatives showed anti-inflammatory activity across a concentration range, with some showing no adverse effect on myocardial function (Lynch et al., 2006).
  • Antimicrobial Agents : Benzothiazole derivatives have been studied for their corrosion inhibiting effects and potentially offer stability and higher inhibition efficiencies against steel corrosion. These inhibitors can adsorb onto surfaces by both physical and chemical means, showcasing their application in corrosion science (Hu et al., 2016).
  • Anticancer Agents : Novel derivatives of benzothiazole have been prepared and found to exert cytostatic activities against malignant human cell lines. These compounds were synthesized by condensation reactions and showed activity against various cancer cell lines (Racané et al., 2006).

Potential Applications

  • Corrosion Inhibitors : Benzothiazole derivatives exhibit promising corrosion inhibition efficiency, providing extra stability and higher inhibition efficiencies than previously reported inhibitors. The study of these compounds highlights their potential application in protecting metals from corrosion in acidic environments (Hu et al., 2016).
  • Materials Science : The synthesis of structurally diverse libraries through reactions using dimethylamino derivatives has been explored. These compounds are used in various alkylation and ring closure reactions, generating a wide range of potentially useful materials (Roman, 2013).

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-3-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2N3OS.ClH/c1-23(2)10-5-11-24(18(25)13-6-3-7-14(20)12-13)19-22-17-15(21)8-4-9-16(17)26-19;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZDOJOYNJUHSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC(=CC=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClF2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.